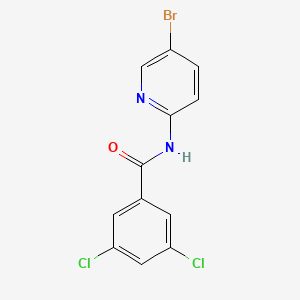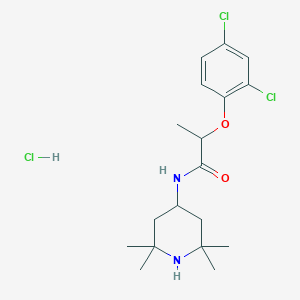
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide, also known as Br-Py-DCBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide is not fully understood, but it is believed to function by inhibiting the activity of certain enzymes involved in cancer cell growth. Specifically, it has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes, which are involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory properties, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide in lab experiments is its high potency, which allows for the use of lower concentrations of the compound. Additionally, its fluorescent properties make it useful for imaging applications. However, one limitation is that it is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide. One area of interest is its potential use as a therapeutic agent for cancer treatment. Additionally, further studies could be conducted to investigate its anti-inflammatory properties and potential use in treating inflammatory diseases. Finally, research could be conducted to develop more water-soluble derivatives of N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide that could be more easily used in aqueous solutions.
Synthesemethoden
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-pyridinylamine with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of the desired product, which can be purified through various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been studied for its potential applications in various scientific fields such as medicinal chemistry, biochemistry, and molecular biology. It has been shown to have anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro. Additionally, N-(5-bromo-2-pyridinyl)-3,5-dichlorobenzamide has been investigated for its potential use as a fluorescent probe for imaging applications.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrCl2N2O/c13-8-1-2-11(16-6-8)17-12(18)7-3-9(14)5-10(15)4-7/h1-6H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQCRSKXIYKQFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrCl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclohexyl-6-{[4-(2-furoyl)-1,4-diazepan-1-yl]carbonyl}-1,3-benzoxazole](/img/structure/B4929432.png)


![1-(3-chloro-4-methylphenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929449.png)
![4-[(4-ethoxyphenyl)amino]-N-methyl-3-nitrobenzenesulfonamide](/img/structure/B4929461.png)
![4,4'-oxybis[N-(3-benzoylphenyl)benzamide]](/img/structure/B4929468.png)
![N-{2-[(3-methylbenzyl)thio]ethyl}-N'-phenylthiourea](/img/structure/B4929475.png)
![N-{1-{[(2-furylmethyl)amino]carbonyl}-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B4929491.png)
![N-[(allylamino)carbonothioyl]cyclohexanecarboxamide](/img/structure/B4929498.png)
![1'-[2-(2-furyl)benzyl]-4-(1-pyrrolidinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4929514.png)


![2-phenoxy-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}acetamide](/img/structure/B4929528.png)
